N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Introduction of the 2-methoxyphenethyl group: This step involves the alkylation of the imidazo[2,1-b]thiazole core with 2-methoxyphenethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As a precursor for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes involved in disease progression.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
- N-(2-hydroxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- N-(2-chlorophenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and chemical properties. The unique 2-methoxyphenethyl group in this compound may confer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-10-6-5-9-17(20)11-12-23-21(26)13-18-15-28-22-24-19(14-25(18)22)16-7-3-2-4-8-16/h2-10,14-15H,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAYTZPEVKJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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